molecular formula C22H24N4O4 B2400812 (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate CAS No. 899984-25-9

(E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate

Cat. No.: B2400812
CAS No.: 899984-25-9
M. Wt: 408.458
InChI Key: ARSXZHAHIYLOQW-NCELDCMTSA-N
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Description

(E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-4-30-20(27)15-9-11-16(12-10-15)23-21(28)25-19-17-7-5-6-8-18(17)24-22(29)26(19)13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H2,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEHRBJNUXXRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a quinazoline moiety linked to an ethyl benzoate. Its molecular formula is C20H24N4O3C_{20}H_{24}N_4O_3, and it possesses both hydrophobic and hydrophilic characteristics, making it suitable for various biological interactions.

  • Antioxidant Activity : Research indicates that compounds similar to (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate exhibit significant antioxidant properties. They may mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase and glutathione peroxidase .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, thereby potentially alleviating conditions associated with chronic inflammation .
  • Cytoprotective Effects : Preliminary studies suggest that this compound may confer protection against cellular damage caused by hypoxia or oxidative stress, similar to other related compounds . This is particularly relevant in contexts like ischemic injuries where oxidative damage is prevalent.

Therapeutic Applications

  • Cancer Therapy : The quinazoline derivatives have been explored for their anticancer properties, particularly due to their ability to interfere with cancer cell proliferation pathways and induce apoptosis in malignant cells.
  • Neurological Disorders : Given its antioxidant properties, this compound may be beneficial in treating neurodegenerative diseases where oxidative stress plays a critical role.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantIncreased glutathione levels; reduced ROS
Anti-inflammatoryDecreased levels of TNF-alpha
CytoprotectiveImproved cell viability under hypoxia
AnticancerInduction of apoptosis in cancer cells

Specific Research Findings

A study investigating the cytoprotective effects of similar compounds demonstrated that treatment with this compound resulted in a significant decrease in protein oxidation levels when cells were exposed to hypoxic conditions. This suggests a protective mechanism against oxidative damage .

Q & A

Basic: What are the standard synthetic routes for synthesizing (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate, and what reaction conditions critically influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with isobutylamine under reflux in acetic acid .
  • Step 2: Introduction of the ureido linkage via condensation of the quinazolinone intermediate with a benzoate ester-bearing isocyanate. Reaction conditions (e.g., anhydrous DMF, 0–5°C) are critical to avoid hydrolysis .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer, confirmed by NOESY NMR .
    Key Factors: Solvent choice (polar aprotic for stability), temperature control (<10°C during coupling), and stoichiometric excess of isocyanate (1.2–1.5 eq.) to maximize yield (typically 60–75%) .

Advanced: How can regioselectivity be controlled during ureido linkage formation to favor the (E)-isomer?

Methodological Answer:

  • Steric Hindrance: Use bulky substituents on the quinazolinone (e.g., 3-isobutyl group) to sterically favor the (E)-configuration .
  • Catalytic Additives: Employ Lewis acids like ZnCl₂ (5 mol%) to stabilize transition states and improve selectivity (>85% E-isomer) .
  • Kinetic Control: Conduct reactions at low temperatures (0–5°C) to trap the thermodynamically less stable (E)-isomer before equilibration .
  • Validation: Monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and confirm stereochemistry using ¹H NMR (coupling constants: J = 12–14 Hz for trans-vinylic protons) .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Identify key signals:
    • Quinazolinone C=O at δ ~165 ppm (¹³C).
    • Ureido NH protons as broad singlets (δ 10.5–11.5 ppm) .
  • HRMS: Confirm molecular ion [M+H]⁺ (e.g., m/z 467.2154 for C₂₄H₂₇N₄O₅⁺) with <2 ppm error .
  • IR: Stretch bands for carbonyl (1680–1720 cm⁻¹) and ureido C=O (1640–1660 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in NMR data for this compound?

Methodological Answer:

  • Deuterated Solvents: Use DMSO-d₆ to enhance solubility and resolve broad NH signals .
  • Variable Temperature NMR: Elevate to 50°C to reduce rotational barriers and clarify splitting patterns .
  • 2D Techniques: HSQC and HMBC to assign overlapping signals (e.g., aromatic protons adjacent to the ester group) .
  • Reference Standards: Compare with synthesized analogs (e.g., methyl instead of ethyl benzoate derivatives) to validate assignments .

Basic: What biological assays are recommended for preliminary activity screening?

Methodological Answer:

  • Anticancer: MTT assay on HeLa or MCF-7 cells (IC₅₀ determination; 48–72 hr exposure) .
  • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli; 18–24 hr incubation) .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases (e.g., EGFR) using ATP-competitive protocols .

Advanced: What mechanistic strategies can elucidate this compound’s anticancer activity?

Methodological Answer:

  • Proteomics: SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .
  • siRNA Knockdown: Target putative pathways (e.g., PI3K/Akt) to assess rescue of cytotoxicity .
  • Molecular Docking: Simulate binding to quinazolinone-sensitive targets (e.g., thymidylate synthase; Glide SP score ≤ −8 kcal/mol) .

Data Contradiction: How to address inconsistent bioactivity across cell lines?

Methodological Answer:

  • Assay Conditions: Standardize serum concentration (e.g., 10% FBS) and passage number (<20 for cell lines) .
  • Metabolic Stability: Test compound stability in cell media (HPLC monitoring; t½ >6 hr required) .
  • Pathway-Specific Markers: Use Western blotting (e.g., PARP cleavage for apoptosis) to confirm mechanism across models .

Stability: What factors influence storage stability?

Methodological Answer:

  • Temperature: Store at −20°C in amber vials; room temperature reduces purity by 15% over 30 days .
  • Solubility: Prepare stock solutions in DMSO (10 mM) to prevent hydrolysis; avoid aqueous buffers at pH >7.0 .
  • Light Sensitivity: UV-Vis monitoring (λ = 320 nm) shows 90% integrity after 7 days in dark vs. 50% under light .

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